molecular formula C14H19NO3 B4262553 sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4262553
M. Wt: 249.30 g/mol
InChI Key: CNNMTGOUQGHWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It is a synthetic derivative of indole, a naturally occurring organic compound that has been found to have a wide range of biological activities. Sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has shown promising results in various studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Additionally, it has also been found to inhibit the activity of protein kinase C (PKC), a receptor that plays a role in cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have been extensively studied. It has been found to reduce inflammation by inhibiting the activity of COX-2, which is responsible for the production of inflammatory mediators such as prostaglandins. Furthermore, it has also been found to reduce the growth of cancer cells by inhibiting the activity of PKC, which plays a role in cell signaling and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This makes it a useful tool for studying the biochemical and physiological effects of these molecules. However, one limitation of using sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are several future directions for research on sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One potential area of interest is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new synthesis methods for sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate could lead to the production of more efficient and cost-effective methods for its use in scientific research.

Scientific Research Applications

Sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Furthermore, it has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

butan-2-yl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-8(2)18-14(17)13-9(3)12-10(15-13)6-5-7-11(12)16/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNMTGOUQGHWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(C2=C(N1)CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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sec-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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